molecular formula C8H14N2O B1427904 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 1249563-32-3

3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No. B1427904
M. Wt: 154.21 g/mol
InChI Key: SAQTUGSCGJVMGQ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one, also known as MDPV, is a synthetic cathinone and a psychoactive substance that has gained popularity in recent years. It is a highly potent stimulant that has been associated with abuse and addiction. However, MDPV has also shown potential in scientific research applications due to its unique chemical properties.

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one is a key intermediate in the preparation of various pharmaceutical compounds. For instance, its derivative, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been utilized in the synthesis of PF-00951966, a fluoroquinolone antibiotic for combating multidrug-resistant respiratory infections (Lall et al., 2012). Moreover, derivatives of 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one have been synthesized and tested for antimicrobial properties, showing efficacy against various bacterial and fungal strains (Ashok et al., 2014).

Chemical Synthesis and Characterization

The compound has been a subject of interest in chemical synthesis. For example, the one-pot synthesis of enaminones using 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one derivatives has been achieved, with the chemical features of these compounds being assigned by various spectroscopic techniques (Barakat et al., 2020). Furthermore, derivatives of this compound have been utilized in the N-methylative aziridine ring opening, a key step in synthesizing certain antibiotic fragments (Jung et al., 2017).

Application in Material Science and Sensor Technology

Compounds related to 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one have also found applications in material science and sensor technology. For instance, naphthoquinone-based chemosensors, incorporating derivatives of this compound, have been synthesized for detecting transition metal ions, demonstrating high selectivity and sensitivity (Gosavi-Mirkute et al., 2017).

Pharmacological Research

In pharmacological research, various analogs of 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one have been synthesized and investigated for their potential therapeutic applications. For instance, certain derivatives have been evaluated for their anticancer activity, showing potency against different human cancer cell lines (Hadiyal et al., 2020).

properties

IUPAC Name

3-(methylamino)-1-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-5-10-6-4-7(9-2)8(10)11/h3,7,9H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQTUGSCGJVMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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